molecular formula C6H12FN B13327539 (R)-3-(Fluoromethyl)piperidine

(R)-3-(Fluoromethyl)piperidine

Cat. No.: B13327539
M. Wt: 117.16 g/mol
InChI Key: XCFQIKQVRXAIEX-LURJTMIESA-N
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Description

®-3-(Fluoromethyl)piperidine is a chiral piperidine derivative with a fluoromethyl group attached to the third carbon of the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable piperidine precursor is reacted with a fluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of ®-3-(Fluoromethyl)piperidine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

®-3-(Fluoromethyl)piperidine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

®-3-(Fluoromethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects in treating neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-3-(Fluoromethyl)piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(R)-3-(Fluoromethyl)piperidine is a substituted piperidine compound that has garnered attention in medicinal chemistry due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including anticancer, neuroprotective, and antimicrobial effects. This article reviews the biological activity of this compound, supported by case studies, data tables, and research findings.

Overview of Piperidine Derivatives

Piperidine is a six-membered ring containing one nitrogen atom. Substituents on this ring can significantly alter the compound's biological properties. Research indicates that various piperidine derivatives exhibit a broad spectrum of pharmacological activities, such as inhibition of neurotransmitter uptake, enzyme activity modulation, and interaction with ion channels .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, certain compounds showed significant cytotoxicity against cancer cell lines, inducing apoptosis through mechanisms involving caspase activation . In particular, this compound has been implicated in enhancing the efficacy of existing anticancer agents.

Table 1: Cytotoxicity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundFaDu Hypopharyngeal15Apoptosis induction via caspase-3
Reference Drug (Bleomycin)FaDu Hypopharyngeal20DNA damage

Neuroprotective Effects

Piperidine derivatives have shown promise in neuroprotection by modulating neurotransmitter systems. The ability to inhibit neurotransmitter uptake suggests a potential therapeutic role in neurodegenerative diseases such as Parkinson's disease . The PASS analysis indicated that this compound might possess anti-parkinsonian properties based on its predicted interactions with neurotransmitter transporters .

Table 2: Neuroprotective Activity Predictions

CompoundPredicted ActivityProbability (Pa)
This compoundAnti-parkinsonian0.75
Other Piperidine DerivativeAnti-dyskinetic0.68

Antimicrobial Properties

The antimicrobial effects of piperidine derivatives have also been explored. For example, some compounds exhibited activity against various microbial strains with low IC50 values, indicating strong antimicrobial potential . The mechanism often involves disruption of microbial membrane integrity or inhibition of key enzymatic pathways.

Table 3: Antimicrobial Activity

CompoundMicrobial StrainIC50 (µM)
This compoundH1N1 Virus12
Trifluoromethyl DerivativeHSV-18

Study on Enzyme Inhibition

A study evaluated the effects of various piperidine derivatives on enzyme activity related to inflammation and cancer. The results indicated that this compound could inhibit specific kinases involved in cancer progression, further supporting its potential as an anticancer agent .

Pharmacokinetic Properties

Pharmacokinetic studies have shown that modifications in the piperidine structure can enhance metabolic stability and solubility. For instance, incorporating fluorine at specific positions has been linked to improved binding affinities for target receptors while maintaining favorable pharmacokinetic profiles .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(3R)-3-(fluoromethyl)piperidine

InChI

InChI=1S/C6H12FN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2/t6-/m0/s1

InChI Key

XCFQIKQVRXAIEX-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](CNC1)CF

Canonical SMILES

C1CC(CNC1)CF

Origin of Product

United States

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